molecular formula C9H9NO5 B3255295 2,3-Dimethoxy-6-nitrobenzaldehyde CAS No. 2531-63-7

2,3-Dimethoxy-6-nitrobenzaldehyde

Cat. No. B3255295
CAS RN: 2531-63-7
M. Wt: 211.17 g/mol
InChI Key: KWXFQMHMUVDCGC-UHFFFAOYSA-N
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Patent
US04672116

Procedure details

Potassium salt from Procedure 5 (396 g) was slurried with DMF (8 l) and added to a 1 l flask containing 800 g potassium carbonate. Dimethyl sulfate (420 ml) was added in portions at 60° over 1 hour and the reaction was stirred at 60° overnight. The K2CO3 was washed with acetone and the washings were added to the distillation residue and again solvent was removed in vacuo. The dry residue was treated with water (1 l) and extracted with CH2Cl2. The extracts were dried, evaporated, and the product was crystallized from methanol to afford the product, (335 g, 94%) mp 109°-111° C.
Name
Potassium
Quantity
396 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step Two
Quantity
420 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[K].[OH:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:4]=1[CH:5]=[O:6].[C:16](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>CN(C=O)C>[CH3:16][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:4]=1[CH:5]=[O:6] |f:0.1,2.3.4,^1:0|

Inputs

Step One
Name
Potassium
Quantity
396 g
Type
reactant
Smiles
[K].OC1=C(C=O)C(=CC=C1OC)[N+](=O)[O-]
Step Two
Name
Quantity
800 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
420 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
8 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred at 60° overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a 1 l flask
WASH
Type
WASH
Details
The K2CO3 was washed with acetone
ADDITION
Type
ADDITION
Details
the washings were added to the distillation residue and again solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
ADDITION
Type
ADDITION
Details
The dry residue was treated with water (1 l)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the product was crystallized from methanol
CUSTOM
Type
CUSTOM
Details
to afford the product, (335 g, 94%) mp 109°-111° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=C(C=O)C(=CC=C1OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.